

Esculentin-2L amino acid sequence

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Compound Focus: Esculentin-2L

Cat. No.: S1887681

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Peptide Sequences and Properties

The table below details the amino acid sequences and key physicochemical properties of Esculentin-2CHa and its analogues, which are central to understanding their structure-activity relationships [1] [2].

Peptide Name	Amino Acid Sequence	Net Charge (pH 7)	Isoelectric Point
Esculentin-2CHa	GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC	+5	10.82
[L21K]Esculentin-2CHa	GFSSIFRGVAKFASKGLGKDKAKLGVDLVACKISKQC	+6	10.91
[L24K]Esculentin-2CHa	GFSSIFRGVAKFASKGLGKDLAKKGVDLVACKISKQC	+6	10.91
[L28K]Esculentin-2CHa	GFSSIFRGVAKFASKGLGKDLAKLGVDKVACKISKQC	+6	10.91
[C31K]Esculentin-2CHa	GFSSIFRGVAKFASKGLGKDLAKLGVDLVAKKISKQC	+6	10.65
[C31S,C37S]Esculentin-2CHa	GFSSIFRGVAKFASKGLGKDLAKLGVDLVASKISKQS	+5	10.82
[D20K, D27K]Esculentin-2CHa	GFSSIFRGVAKFASKGLGKKLAKLGVKLVACKISKQC	+9	11.97

Peptide Name	Amino Acid Sequence	Net Charge (pH 7)	Isoelectric Point
Esculentin-2CHa(1-30)	GFSSIFRGVAKFASKGLGKDLAKLGVDLVA	Information not specified in results	Information not specified in results

In Vitro Insulin-Releasing Efficacy

This table summarizes the quantitative effects of Esculentin-2CHa and its most effective analogue on insulin secretion in clonal BRIN-BD11 pancreatic β -cells [1] [2].

Peptide / Analogue	Minimum Effective Concentration	Key Findings in BRIN-BD11 Cells
Esculentin-2CHa	> 0.3 nM	Stimulated insulin secretion at concentrations >0.3 nM without cytotoxicity.
[L28K]Esculentin-2CHa	More potent than native peptide	Produced a significantly greater maximum insulin response ($P < 0.001$).

In Vivo Antidiabetic Effects

The following table outlines the experimental parameters and key outcomes from a 28-day chronic administration study in high-fat-fed (HFF) mice, a model of obesity and insulin resistance [1] [2].

Parameter	Experimental Detail	Observed Outcome
Animal Model	Male NIH Swiss mice, HFF diet (45% fat) for 120 days	Model with obesity, glucose intolerance, and insulin resistance.
Treatment	[L28K]esculentin-2CHa (75 nmol/kg body weight), twice-daily i.p. for 28 days	

Parameter	Experimental Detail	Observed Outcome
Glucose Metabolism	---	↓ Non-fasting plasma glucose (P<0.05); ↑ non-fasting plasma insulin (P<0.05); improved glucose tolerance and insulin secretion (P<0.01).
Islet Function	Islets isolated after treatment	Restored impaired response to insulin secretagogues.
Hormones & Lipids	---	↓ Plasma & pancreatic glucagon; ↓ circulating triglycerides; α-cell mass normalized.
Safety	---	No significant change in body weight, food intake, or body composition; no noted toxicity.

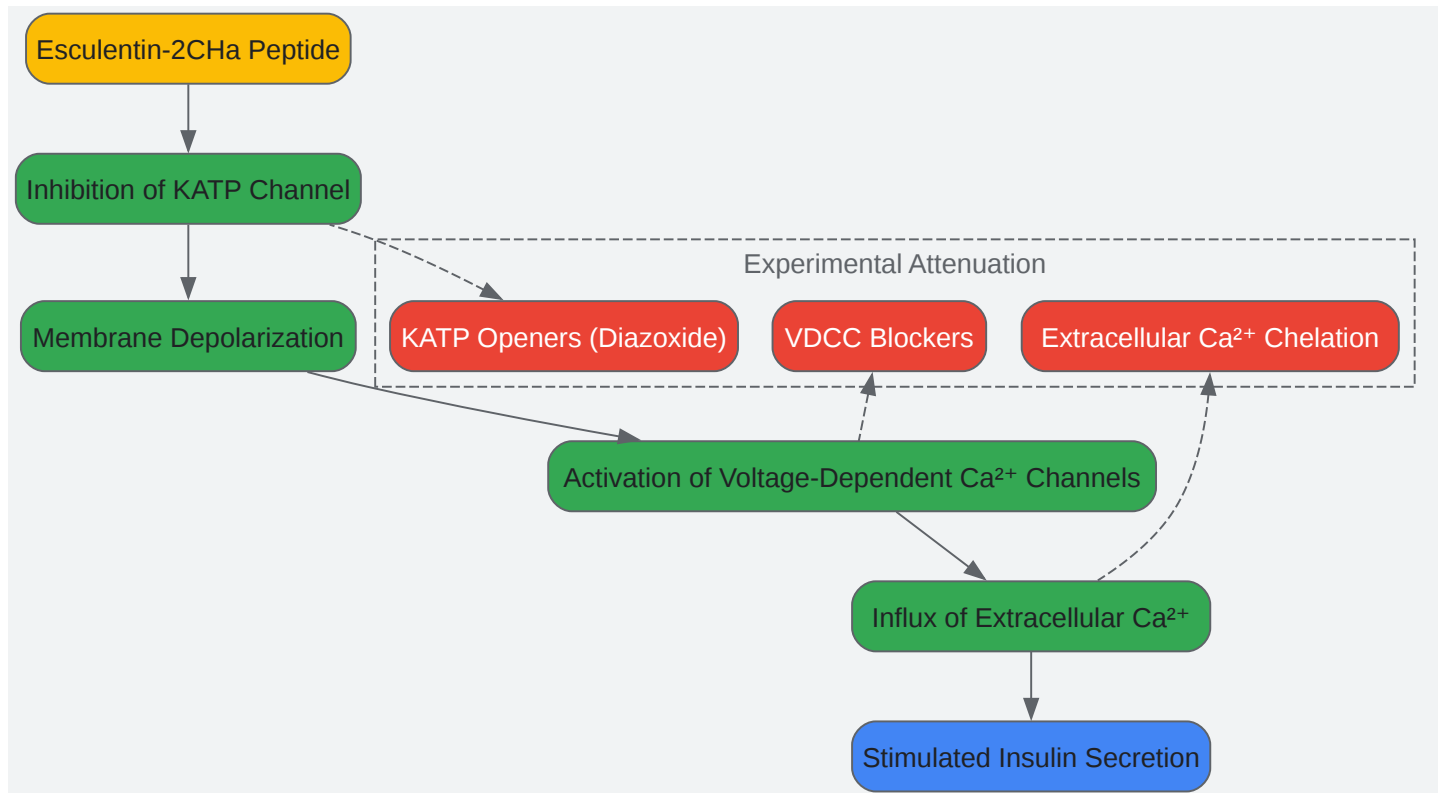
Detailed Experimental Protocols

For reproducibility, here are the core methodologies used in the cited research.

- **In Vitro Insulin Secretion (BRIN-BD11 cells):** BRIN-BD11 clonal pancreatic β-cells were incubated with peptides in a concentration range of **1 pM to 3 μM** in Krebs-Ringer bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., **5.6 mM**) for **20 minutes at 37°C**. Subsequently, the buffer was retrieved for insulin measurement by radioimmunoassay [1] [2].
- **In Vitro Insulin Secretion (Mouse Islets):** Islets were isolated from NIH Swiss mice by collagenase digestion. They were then incubated with peptides (**0.1 nM to 1 μM**) in KRB buffer with varying glucose levels (**1.4, 5.6, or 16.7 mM**) for **1 hour**. Insulin in the buffer was measured via radioimmunoassay [1] [2].
- **Cytotoxicity Assay:** The integrity of the plasma membrane of BRIN-BD11 cells after peptide exposure was assessed by measuring the release of **lactate dehydrogenase (LDH)** using a commercial cytotoxicity assay kit [1] [2].
- **Mechanism Studies (Membrane Potential & Calcium):** The effects of peptides on membrane potential and intracellular calcium ($[Ca^{2+}]_i$) in BRIN-BD11 cells were determined over **5 minutes** using FLIPR membrane or calcium assay kits on a FlexStation 3 microplate reader [1] [2].
- **In Vivo Efficacy Study:** High-fat-fed male NIH Swiss mice received twice-daily intraperitoneal injections of **[L28K]esculentin-2CHa** at a dose of **75 nmol/kg body weight** for **28 days**. Glucose tolerance, insulin secretion, plasma lipids, and other metabolic parameters were assessed during and at the end of the treatment period [1] [2].

Signaling Pathway and Experimental Workflow

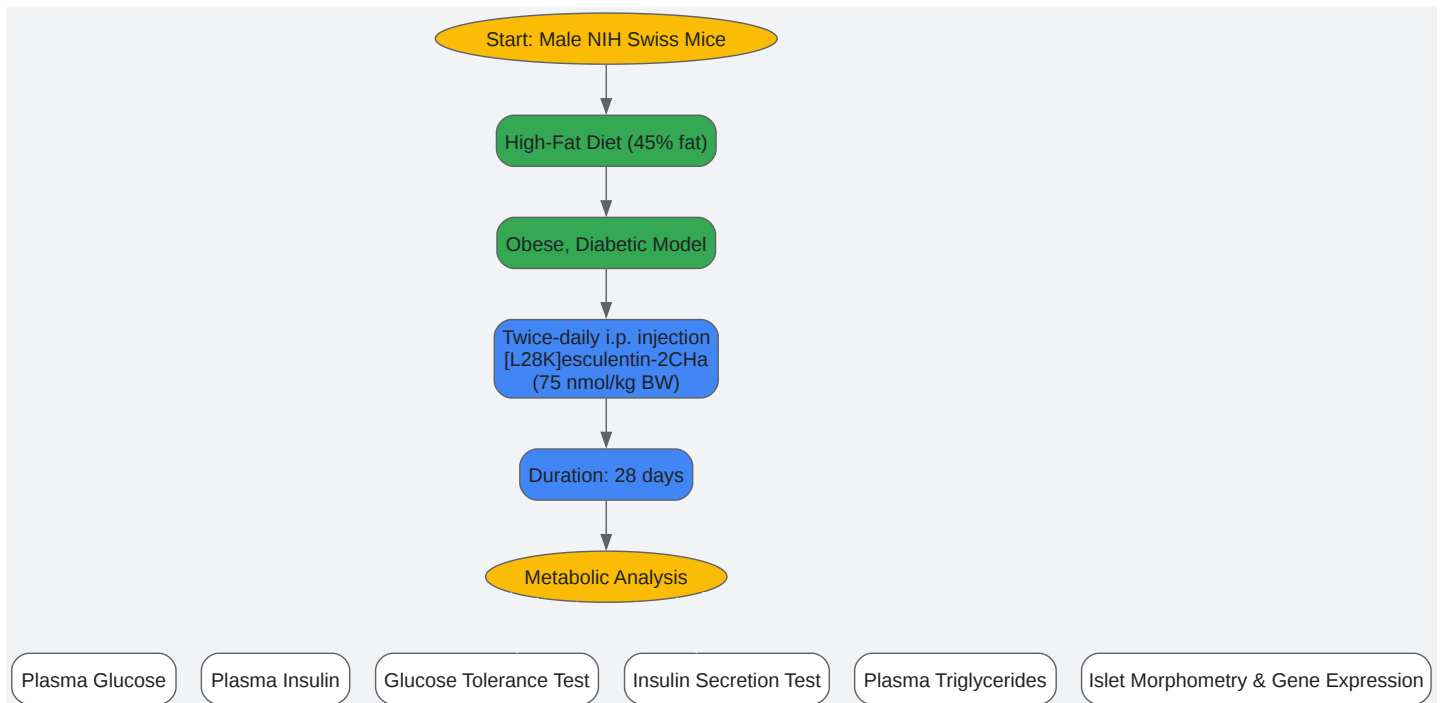
Based on the described mechanisms, the proposed signaling pathway for the insulinotropic activity of Esculentin-2CHa peptides is visualized below.



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Diagram 1: The insulin secretion pathway is attenuated by KATP openers, VDCC blockers, and Ca²⁺ chelation [1] [2].

The workflow for the key in vivo experiment is outlined in the diagram below.



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Diagram 2: In vivo workflow for evaluating metabolic effects in high-fat-fed mice [1] [2].

Key Conclusions for Drug Development

- **Promising Efficacy:** Esculentin-2CHa and its analogues, particularly [L28K]esculentin-2CHa, demonstrate potent glucose-lowering and insulin-secreting effects in a pre-clinical model of type 2 diabetes, with effects sustained over 28 days [1] [2].
- **Favorable Safety Profile:** Chronic administration did not significantly affect body weight, food intake, or show signs of toxicity in markers of liver function, indicating a promising therapeutic window [1] [3].

- **Multi-Faceted Action:** The peptides not only stimulate insulin secretion but also improve insulin sensitivity, normalize alpha-cell mass, reduce glucagon, and lower triglycerides, addressing several pathophysiological aspects of type 2 diabetes [1] [3].
- **Structure-Activity Relationship (SAR):** Increasing the cationicity of the peptide through specific amino acid substitutions (e.g., Leu to Lys, Asp to Lys) can enhance insulin-releasing potency and efficacy, providing a rational strategy for further optimization [1].

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References

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